molecular formula C24H21FN4OS B10835857 Pyridine and pyrimidine derivative 1

Pyridine and pyrimidine derivative 1

Cat. No.: B10835857
M. Wt: 432.5 g/mol
InChI Key: JGNVAVQZDSOAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine and pyrimidine derivatives represent a class of nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in modern medicinal chemistry and drug discovery research. These structures are fundamental to a plethora of biological activities, with significant promise in areas such as oncology and virology . In anticancer research, pyridine and pyrimidine derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a diverse range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG-2), and colon cancer (HCT-116) . The mechanism of action for these derivatives is multi-faceted and can include the inhibition of key regulatory proteins such as EGFR kinase, tubulin polymerization, and vascular endothelial growth factor receptor-2 (VEGFR-2), often leading to cell cycle arrest at the G2/M or G0/G1 phases and the induction of apoptotic cell death . Beyond oncology, recent studies highlight their potential as antiviral agents. Specific derivatives have been designed to disrupt the assembly of the influenza virus RNA-dependent RNA polymerase (RdRp) complex by inhibiting the protein-protein interaction (PPI) between its PA and PB1 subunits, a promising strategy for developing novel anti-flu therapies . Furthermore, research into neurodegenerative diseases explores pyrimidine and pyridine diamines as multifunctional agents, showing nanomolar inhibition of cholinesterases (ChEs), metal chelation capabilities, and the ability to reduce Aβ42 and tau aggregation . The broad utility and significance of these cores are underscored by the fact that over 85% of all biologically active compounds contain heterocycles, with nitrogen heterocycles like pyridine and pyrimidine forming the backbone of numerous FDA-approved drugs and investigational compounds . This product, Pyridine and Pyrimidine Derivative 1, is presented as a key chemical tool for advancing investigative programs in these critical fields. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propan-1-one

InChI

InChI=1S/C24H21FN4OS/c25-17-7-5-16(6-8-17)13-21-18-14-29(12-11-19(18)26-15-27-21)24(30)10-9-23-28-20-3-1-2-4-22(20)31-23/h1-8,15H,9-14H2

InChI Key

JGNVAVQZDSOAGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine and Pyrimidine Derivatives

Novel Cyclization Strategies for the Pyridine (B92270) Nucleus

The construction of the pyridine ring remains a central theme in organic synthesis. Researchers are continually exploring new ways to assemble this important scaffold with greater control and efficiency.

Multicomponent Reactions in Pyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool for the synthesis of polysubstituted pyridines. rsc.orgfrontiersin.org These reactions are highly atom-economical and often lead to complex molecular architectures in a single step, reducing waste and simplifying purification processes. frontiersin.org

One notable approach is the Hantzsch pyridine synthesis, a classic [2+2+1+1] multicomponent reaction. taylorfrancis.com Variations of this method, including a modified three-component [3+2+1] disconnection, have been developed to create nonsymmetrical pyridines. taylorfrancis.com Recent advancements have focused on the use of nanocatalysts, such as zinc oxide (ZnO) and zirconium dioxide (ZrO2) nanoparticles, to improve reaction rates and yields under environmentally friendly conditions like aqueous media or solvent-free reactions. rsc.orgrsc.org For instance, a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) has been shown to efficiently produce pyridine derivatives under microwave irradiation, a recognized green chemistry technique. nih.govacs.org This method offers significant advantages over conventional heating, including shorter reaction times and higher yields. nih.govacs.org

Reactant 1Reactant 2Reactant 3Reactant 4CatalystConditionsProductRef
AldehydesMalononitrileThiazolidine-2,4-dioneAmmonium acetateZrO2Aqueous media, 70 °CFunctionalized pyridines rsc.org
AnilinesAldehydesAlkyl acetoacetate-ZnO NPsSolvent-free1,4-Diaryl dihydropyridines rsc.org
p-Formylphenyl-4-toluenesulfonateEthyl cyanoacetateAcetophenone derivativesAmmonium acetate-Microwave irradiation3-Pyridine derivatives nih.govacs.org

Transition-Metal Catalyzed Pyridine Annulation Processes

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception. numberanalytics.comresearchgate.net Annulation reactions, where a new ring is fused onto an existing one, provide a direct route to functionalized pyridines and related heterocycles. nih.gov

Rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes has been demonstrated as a selective method for constructing quinoline (B57606) frameworks. researchgate.net Another innovative approach involves the copper-mediated cleavage of isoxazoles, which, in the presence of DMSO as a one-carbon surrogate, leads to the formation of nicotinate (B505614) derivatives and tetrasubstituted pyridines. organic-chemistry.org Furthermore, copper(I)-catalyzed [3+2] cyclization of pyridines with alkenyldiazoacetates offers a regioselective pathway to indolizine (B1195054) derivatives. acs.org These methods often exhibit high functional group tolerance and provide access to a diverse range of substituted pyridines that would be challenging to prepare using traditional methods. researchgate.netorganic-chemistry.org

Catalyst SystemReactantsProduct TypeKey FeatureRef
Rh(III)Functionalized pyridines, alkynesQuinolinesOxidative annulation researchgate.net
CopperIsoxazoles, DMSONicotinates, tetrasubstituted pyridinesC-C bond formation with DMSO as a carbon source organic-chemistry.org
Copper(I)Pyridines, alkenyldiazoacetatesIndolizinesRegioselective [3+2] cyclization acs.org

Green Chemistry Approaches in Pyridine Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. rasayanjournal.co.inresearchgate.netnih.gov This includes the use of environmentally benign solvents (like water), solvent-free conditions, and energy-efficient techniques such as microwave and ultrasonic irradiation. nih.govrasayanjournal.co.inresearchgate.net

As mentioned previously, microwave-assisted synthesis has proven to be a highly effective green tool, significantly reducing reaction times and improving yields in multicomponent pyridine syntheses. nih.govacs.org The use of nanocatalysts also aligns with green chemistry principles by offering high catalytic efficiency and the potential for recyclability. rsc.orgrsc.org These sustainable methods not only reduce the generation of hazardous waste but also often lead to cost-effective and scalable processes for producing valuable pyridine-based compounds. nih.govrasayanjournal.co.in

Innovative Synthetic Routes to Pyrimidine (B1678525) Derivatives

The pyrimidine ring is another critical heterocyclic motif found in numerous biologically active molecules, including nucleic acids. tubitak.gov.trorientjchem.org The development of novel synthetic strategies for pyrimidine derivatives is therefore of great importance.

Direct C-H Functionalization of Pyrimidine Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrimidine core, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrimidine ring. nih.govacs.org

Transition-metal catalysis, particularly with palladium and copper, plays a key role in these transformations. nih.gov For example, Pd-catalyzed C-H arylation of 4-arylpyrimidines with aryl iodides has been successfully demonstrated. acs.org The pyrimidine ring itself can act as a directing group, guiding the catalyst to a specific C-H bond for activation. nih.govresearchgate.net This strategy has been employed for various functionalizations, including arylation, iodination, and acetoxylation. acs.org These methods provide a streamlined approach to accessing a wide range of substituted pyrimidines with high regioselectivity. researchgate.netacs.org

Pyrimidine SubstrateReagentCatalystFunctionalization TypeRef
4-ArylpyrimidinesAryl iodidesPalladiumC-H Arylation acs.org
4-ArylpyrimidinesN-IodosuccinimidePalladiumC-H Iodination acs.org
4-Arylpyrimidines(Diacetoxyiodo)benzenePalladiumC-H Acetoxylation acs.org

Hetero-Diels-Alder Cycloadditions for Pyrimidine Ring Formation

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition involving a heteroatom in either the diene or dienophile, provides a convergent and stereocontrolled route to six-membered heterocyclic rings like pyrimidines. acsgcipr.orgrsc.org Inverse-electron-demand hetero-Diels-Alder reactions are particularly useful for synthesizing pyrimidine derivatives. mdpi.com

In these reactions, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often undergoes a retro-Diels-Alder reaction to extrude a small, stable molecule, leading to the formation of the aromatic pyrimidine ring. mdpi.com For instance, the reaction of substituted triazines with ketones, catalyzed by trifluoroacetic acid (TFA), can yield pyrimidines through a cascade of inverse-electron-demand hetero-Diels-Alder, retro-Diels-Alder, and elimination steps. mdpi.com This strategy offers a powerful method for constructing the pyrimidine core with a high degree of control over the substitution pattern. Intramolecular Diels-Alder reactions of pyrimidines have also been explored, providing access to fused polycyclic systems. acs.org

DieneDienophileKey FeaturesProductRef
1,2,4-TriazinesKetonesInverse-electron-demand, TFA catalysisSubstituted pyrimidines mdpi.com
1-Azadienes2-Carbon π-componentsThermal or transition-metal catalyzedPyridines/Tetrahydropyridines rsc.org
Pyrimidine tethered to a diene-Intramolecular cycloadditionFused polycyclic systems acs.org

Solid-Phase Synthesis Techniques for Pyrimidine Derivative Libraries

Solid-phase synthesis (SPS) has become an indispensable tool for the rapid generation of large libraries of pyrimidine derivatives for high-throughput screening. This technique involves attaching a starting material to an insoluble polymer support (resin) and carrying out sequential chemical reactions. The key advantages include simplified purification, as excess reagents and by-products are washed away, and the potential for automation.

The choice of solid support and linker is crucial for a successful synthesis. Polystyrene-derived resins are commonly employed for constructing pyrimidine rings. nih.govacs.org A specific example is the use of Rink amide resin, which is versatile for creating a variety of heterocyclic compounds, including pyrimidines. researchgate.net The synthesis often involves attaching a precursor to the resin, followed by cyclization and functionalization steps. For instance, 4,6-dichloro-5-nitropyrimidine (B16160) has been coupled to Rink amide resin, followed by displacement of the remaining chloride and subsequent reactions to build purine (B94841) structures from the pyrimidine core. dundee.ac.uk

Microwave-assisted solid-phase synthesis has emerged as a significant enhancement to these techniques. The application of microwave heating can dramatically reduce reaction times, increase yields, and facilitate easier work-up and purification of the final compounds. nih.govresearchgate.net This approach has been successfully used to prepare libraries of pyrimidines, pyrazoles, and isoxazoles on a Rink amide resin support. researchgate.net

Table 1: Resins and Linkers in Solid-Phase Synthesis of Pyrimidine Derivatives

Resin/Support Linker Type Application Example Reference
Polystyrene Various General support for pyrimidine ring construction. nih.govacs.org
Rink Amide Resin Amide-forming linker Synthesis of pyrimidine, pyrazole (B372694), and isoxazole (B147169) libraries. researchgate.net

Convergent and Divergent Synthesis of Hybrid Pyridine-Pyrimidine Architectures

Hybrid molecules incorporating both pyridine and pyrimidine scaffolds are of significant interest in medicinal chemistry. Their synthesis can be approached through either convergent or divergent strategies, allowing for the creation of diverse molecular frameworks.

Convergent Synthesis involves the independent synthesis of the pyridine and pyrimidine fragments, which are then coupled together in a final step. This approach is beneficial when the fragments are complex. A common convergent method is the Suzuki-Miyaura coupling reaction, where a boronic acid-functionalized fragment is coupled with a halogenated fragment. For example, a modular platform has been developed where a brominated pyrimidine is coupled with various 3-D building blocks containing a cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronate, a protected form of boronic acid. acs.org Similarly, pyrrolo[2,3-d]pyrimidine analogs have been created by coupling a protected chloropyridine-containing fragment with an amine via a Buchwald-Hartwig amination reaction. mdpi.com

Divergent Synthesis begins with a common intermediate that is selectively modified to generate a variety of distinct structures. This strategy is highly efficient for producing libraries of related but structurally diverse compounds. A divergent pathway for pyrimidine-embedded medium-sized azacycles has been developed using N-quaternized pyrimidine-containing polyheterocycles as key intermediates, which can undergo selective bond cleavages or migrations to yield multiple discrete core skeletons. researchgate.net Another example is the reaction of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, which can be used to synthesize various fused systems, including pyrido[2,3-d:6,5-d']dipyrimidine-4,5-diones and tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles, demonstrating how a single starting material can lead to diverse hybrid architectures. researchgate.net

Stereoselective Synthesis of Chiral Pyridine and Pyrimidine Derivatives

The synthesis of enantiomerically pure chiral pyridine and pyrimidine derivatives is critical, as the biological activity of such molecules is often dependent on their specific three-dimensional structure. Several stereoselective methods have been developed to achieve high levels of enantiomeric excess (e.e.).

For chiral pyrimidine derivatives, one established method is the enantioselective alkylation of pyrimidine-5-carbaldehydes. The addition of dialkylzinc reagents in the presence of a chiral catalyst, such as (1S,2R)-N,N-dibutylnorephedrine (DBNE), can yield optically active 5-pyrimidyl alkanols with high enantioselectivity, reaching up to 94% e.e. clockss.org

For chiral pyridine derivatives, catalytic stereoselective dearomatization of the pyridine ring is a powerful strategy. mdpi.com This approach transforms a flat, aromatic ring into a three-dimensional, partially hydrogenated structure like a dihydropyridine (B1217469) or tetrahydropyridine, creating stereocenters in the process. For instance, a copper-hydride catalyzed 1,4-dearomatization of pyridines can produce chiral 1,4-dihydropyridines with excellent enantioselectivity. mdpi.com Another advanced method involves the palladium-catalyzed enantioselective 6-endo chloroamination of alkenes, which utilizes a bulky chiral pyridine-oxazoline (Pyox) ligand to synthesize 3-chloropiperidines in high yields and up to 95% e.e. mdpi.com

Table 2: Examples of Stereoselective Synthesis

Target Scaffold Method Catalyst/Reagent Enantiomeric Excess (e.e.) Reference
5-Pyrimidyl Alkanol Enantioselective Alkylation (1S,2R)-DBNE / Dialkylzinc Up to 94% clockss.org
1,4-Dihydropyridine Catalytic Dearomatization (Ph-BPE)CuH High mdpi.com

Flow Chemistry and Automated Synthesis Platforms for Pyridine and Pyrimidine Derivatives

Modern synthesis techniques are moving towards continuous manufacturing and automation to improve efficiency, safety, and scalability. Flow chemistry and automated platforms are at the forefront of this evolution for the synthesis of pyridine and pyrimidine derivatives.

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This method offers superior control over reaction parameters like temperature, pressure, and residence time. For pyridine synthesis, a one-step preparation using the Bohlmann-Rahtz reaction has been demonstrated in a continuous flow microwave reactor. beilstein-journals.orgtechnologynetworks.com This approach, using a Brønsted acid catalyst, allows the Michael addition and subsequent cyclodehydration to occur in a single process without isolating intermediates, leading to trisubstituted pyridines in good yields. beilstein-journals.orgtechnologynetworks.com Flow chemistry is considered a more sustainable practice as it can reduce solvent usage and improve safety, especially for reactions that are highly exothermic or involve hazardous intermediates. sci-hub.se

Automated Synthesis Platforms integrate robotics, software, and analytical tools to accelerate the entire discovery cycle, from design to synthesis and testing. Platforms like SynFini™ use artificial intelligence to design and prioritize optimal synthetic routes. youtube.com The system then employs robotics and microfluidics (an "inkjet printing platform") to rapidly test and validate these routes at a micro-scale. youtube.com For scaled-up production, the validated protocols are transferred to a miniaturized, modular continuous flow plant ("AutoSyn"). youtube.com While not exclusively designed for pyridines and pyrimidines, such integrated platforms can dramatically reduce the development cycle for these and other complex molecules from months to days, enabling faster innovation. youtube.com

Table 3: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

Feature Traditional Batch Synthesis Continuous Flow Synthesis Reference
Process Reactions performed in discrete batches in a single vessel. Reactions occur in a continuously moving stream. sci-hub.se
Intermediate Handling Often requires isolation and purification of intermediates. Can perform multiple steps sequentially without isolation. beilstein-journals.orgtechnologynetworks.com
Heat & Mass Transfer Can be inefficient, leading to hotspots and side reactions. Superior control, leading to higher selectivity and safety. sci-hub.se
Scalability Scaling up can be challenging and non-linear. More straightforward scaling by running the system for longer. mdpi.com

| Example | Multi-step Bohlmann-Rahtz pyridine synthesis. | One-step Bohlmann-Rahtz synthesis in a microwave flow reactor. | beilstein-journals.orgtechnologynetworks.com |

Chemical Transformations and Functionalization of Pyridine and Pyrimidine Derivatives

Regioselective Functionalization of Pyridine (B92270) Rings

The pyridine ring, an electron-deficient heterocycle, presents a unique set of challenges and opportunities for regioselective functionalization. The nitrogen atom significantly influences the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. wikipedia.orgslideshare.net

The nitrogen atom in the pyridine ring deactivates the nucleus towards electrophilic aromatic substitution due to its electron-withdrawing nature. youtube.comyoutube.com Consequently, these reactions require more forceful conditions than those for benzene. scribd.com When substitution does occur, it is directed to the C-3 and C-5 positions, as the intermediates for attack at the C-2, C-4, and C-6 positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. slideshare.netquora.com

In contrast, the pyridine ring is activated for nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.orgslideshare.netquora.com This is because the negative charge in the intermediate can be delocalized onto the nitrogen atom, leading to a more stable intermediate. quora.comquimicaorganica.org A classic example of this reactivity is the Chichibabin reaction, where pyridine can be directly aminated at the 2-position by treatment with sodium amide. scribd.com For a hypothetical "Pyridine and pyrimidine (B1678525) derivative 1," this differential reactivity allows for selective functionalization of the pyridine moiety.

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on pyridine rings. These reactions typically involve the coupling of a pyridyl halide or triflate with a suitable coupling partner. The development of specialized ligands has been crucial in overcoming the challenges associated with the use of electron-deficient pyridine substrates, which can inhibit the catalytic cycle.

Recent advances have introduced pyridyl pyrimidylsulfones as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.orgacs.org This method provides a route to a wide array of (hetero)arylpyridine derivatives and is applicable to late-stage functionalization. acs.org The reaction proceeds via an in-situ generation of sulfinates, followed by a desulfinative cross-coupling. acs.org

The Buchwald-Hartwig amination is another indispensable tool for the functionalization of pyridines, allowing for the formation of C-N bonds. A novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines, which involves a cascade reaction including a Buchwald-Hartwig cross-coupling step. rsc.org

Below is a table summarizing representative cross-coupling reactions on pyridine substrates, which would be applicable to "Pyridine and pyrimidine derivative 1" bearing appropriate leaving groups.

Reaction Catalyst/Ligand Coupling Partner Product Type Reference
Desulfinative Cross-CouplingPd(PPh₃)₂Cl₂ / Johnphos(Hetero)aryl bromides(Hetero)arylpyridines acs.org
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAPAminesAminopyridines researchgate.net
Direct Arylation[RhCl(CO)₂]₂Aryl halidesArylpyridines nih.gov

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using reagents such as peracids. wikipedia.orgscribd.com This transformation is significant as the resulting N-oxide exhibits altered reactivity. The N-oxide is more susceptible to both electrophilic and nucleophilic attack. Electrophilic substitution on the N-oxide occurs preferentially at the 4-position.

Conversely, the pyridine ring can be reduced to piperidine (B6355638) using various reducing agents, including catalytic hydrogenation. The reduction of pyridines is a common strategy in the synthesis of complex alkaloids and pharmaceuticals. The specific conditions required for reduction depend on the substituents present on the ring.

Directed Functionalization of Pyrimidine Rings

The pyrimidine ring, containing two nitrogen atoms, is even more electron-deficient than pyridine. scribd.com This property makes it highly susceptible to nucleophilic attack and dictates the strategies for its functionalization.

The amination of pyrimidines is a key transformation in the synthesis of many biologically active molecules. For instance, 2,4-diaminopyrimidine (B92962) derivatives have been developed as potent therapeutic agents. nih.gov The synthesis of these compounds often involves the reaction of chloropyrimidines with amines. researchgate.netnih.gov

Alkylation and arylation of pyrimidine scaffolds can be achieved through various methods, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The choice of method depends on the desired regioselectivity and the nature of the substituents on the pyrimidine ring. Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring can generate a diverse range of functionalized derivatives. nih.gov

The following table outlines some methods for the functionalization of pyrimidine scaffolds, applicable to a "this compound".

Functionalization Reagents/Conditions Product Type Reference
AminationAmine, BaseAminopyrimidine researchgate.netnih.gov
Cyclization with GuanidineGuanidine hydrochloride, NaOHSubstituted Pyrimidine nih.gov
Radical SubstitutionNH₂/OH radicalsAmino/Hydroxypyrimidine rsc.org

Existing substituents on the pyrimidine ring can be chemically modified to introduce further diversity. For example, amino groups can be introduced at the C-5 position of a pre-existing pyrimidine ring to alter the biological activity of the molecule. nih.gov Additionally, the introduction of a thiomethyl group at the C-2 position has been shown to be a valuable modification. nih.gov

The synthesis of highly substituted pyrimidine derivatives can be achieved through a straightforward synthetic strategy, and subsequent structure-activity relationship studies can identify key functional groups for desired biological activities. nih.gov For example, tri-substituted pyrimidine derivatives with a free amino group at the 2-position have been identified as potent bone anabolic agents. nih.gov

Photoinduced Reactions of Pyrimidine Derivatives

The absorption of ultraviolet (UV) light by pyrimidine derivatives can initiate a variety of chemical reactions, leading to diverse products through cycloadditions, rearrangements, and fragmentation. These photoreactions are fundamental to understanding processes like DNA photodamage and offer synthetic pathways to novel molecular structures.

One of the most studied photoinduced reactions is the [2+2] photocycloaddition. acs.org When irradiated, pyrimidines in their triplet excited state can react with alkenes to form cyclobutane (B1203170) rings. For example, the reaction of uracil (B121893) or thymine (B56734) with cyclopentene (B43876) upon excitation at 266 nm yields cyclobutane adducts. acs.org However, the process can be inefficient due to competing physical quenching pathways that lead to energy loss. acs.org Another significant reaction is the formation of the pyrimidine-pyrimidone (6-4) photoproduct, a major form of DNA damage caused by UV radiation, which proceeds through an oxetane (B1205548) intermediate between two adjacent thymine bases. oup.com

Photohydration is another common reaction, where water adds across the 5,6-double bond of the pyrimidine ring. The mechanism involves the excited singlet state of the pyrimidine derivative. scilit.com The photochemistry of 4-pyrimidinone, a close relative of uracil, reveals that after UV irradiation populates the excited state, it decays rapidly, leading to the formation of products such as 6-hydroxy-5H-photohydrate and other compounds derived from the fragmentation of the pyrimidine core. acs.org

The introduction of specific functional groups can dramatically alter the photochemical outcome. Photolysis of 5-substituted 6-azido-1,3-dimethyluracils in the presence of nucleophiles can lead to either ring expansion or contraction. rsc.org Similarly, irradiation of pyrimidine-2-thione derivatives in the presence of alkynes results in ring cleavage of an intermediate thietene to produce thiol derivatives. researchgate.net In some cases, a biphotonic absorption process can be employed, where a sensitizer (B1316253) first absorbs a UV photon and transfers energy to the pyrimidine derivative, which then absorbs a second photon to undergo reaction, as demonstrated in the Norrish-Yang photocyclisation of a tert-butyluracil derivative. nih.gov

Table 1: Examples of Photoinduced Reactions of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Pyrimidine Derivative Reaction Conditions Key Reagents/Environment Major Product(s) Research Finding
Uracil / Thymine 266 nm UV irradiation Cyclopentene Cyclobutane photoproducts Reaction proceeds via a triplet state, but with low quantum yield due to competitive physical quenching. acs.org
Adjacent Thymidines (in DNA) UV radiation DNA strand Pyrimidine-pyrimidone (6-4) photoproduct A major type of DNA lesion formed via an oxetane intermediate. oup.com
4-Pyrimidinone UV irradiation Water 6-hydroxy-5H-photohydrate, 3-(N-(iminomethyl)imino)propanoic acid Photoproducts form from the vibrationally excited ground state after ultrafast decay. acs.org
5-Alkyl-6-azido-1,3-dimethyluracil Photolysis Amines 1,3,5-Triazepine derivatives Photolysis leads to ring expansion. rsc.org
6-Azido-1,3,5-trimethyluracil Photolysis Water 3,5-Dimethylhydantoin Irradiation in water causes ring contraction. rsc.org
Pyrimidine-2-thione derivative Irradiation Dimethyl acetylenedicarboxylate (B1228247) (alkyne) Thiol derivatives Reaction proceeds via photocycloaddition to form a thietene, which then undergoes ring cleavage. researchgate.net
2(1H)-Pyrimidinone UV irradiation Low-temperature matrix Conjugated isocyanate Photochemical ring-opening was observed, suggesting a potential mechanism for DNA-protein cross-linking. acs.org

Skeletal Rearrangements and Editing of Pyridine and Pyrimidine Derivatives

Altering the core atomic arrangement of aromatic heterocycles, known as skeletal editing, is a powerful strategy for modifying the fundamental properties of a molecule. This approach allows for the conversion of one heterocyclic system into another, providing rapid access to diverse chemical structures.

Pyrimidine-to-Pyridine Skeletal Transformations

A significant advance in skeletal editing is the direct conversion of the pyrimidine ring into a pyridine ring. chinesechemsoc.orgchinesechemsoc.org This transformation constitutes a "two-atom swap," where a C-N segment of the pyrimidine is replaced by a C-C segment. chinesechemsoc.org The reaction proceeds through a two-step, one-pot process under mild conditions. chinesechemsoc.org First, the pyrimidine ring is activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This activation enhances the electrophilicity of the pyrimidine, facilitating a nucleophilic attack by a silyl (B83357) enol ether. chinesechemsoc.org The subsequent reaction cascade involves a Dimroth rearrangement, which consists of ring opening, bond rotation, and ring closure to form the final pyridine product. chinesechemsoc.orgchinesechemsoc.org This methodology has proven effective for a broad range of substrates and has been applied to the late-stage functionalization of biologically active molecules, including nucleoside-based drugs. chinesechemsoc.orgchinesechemsoc.org

Table 2: Pyrimidine-to-Pyridine Skeletal Transformation via Two-Atom Swap This table is interactive. You can sort and filter the data.

Starting Pyrimidine Reagents Resulting Pyridine Product Yield Key Feature

Ring Expansion and Contraction Methodologies

Beyond converting one six-membered ring to another, methodologies exist to expand or contract the pyrimidine skeleton. wikipedia.org

Ring Contraction: A notable ring contraction method is the conversion of pyrimidines into pyrazoles, which represents a formal one-carbon deletion. escholarship.orgacs.org Historically, this transformation required harsh conditions (e.g., heating to 200 °C with hydrazine). acs.orgmdpi.com Modern methods achieve this under much milder conditions by first activating the pyrimidine ring. acs.orgescholarship.org Similar to the pyrimidine-to-pyridine conversion, activation with triflic anhydride at room temperature makes the ring susceptible to nucleophilic attack by hydrazine. This is followed by a skeletal remodeling cascade that excises a carbon atom and forms the five-membered pyrazole (B372694) ring. acs.org This strategy is valuable as it can convert the most common diazine in FDA-approved drugs (pyrimidine) into the most common diazole (pyrazole). acs.org Other examples include the reaction of 5-formyluracil (B14596) derivatives with hydrazines to yield 4-allophanoylpyrazoles and the radical-mediated ring contraction of a pyrimidine derivative in the biosynthesis of 7-deazapurines. rsc.orgnih.gov

Ring Expansion: Ring expansion reactions transform the six-membered pyrimidine ring into a larger heterocycle. A key example is the photochemical rearrangement of 5-alkyl-6-azido-1,3-dimethyluracils. When irradiated in the presence of amines, these compounds undergo ring expansion to form seven-membered 1,3,5-triazepine derivatives. rsc.org Another approach involves a pyrazole-to-pyrimidine ring expansion, demonstrating the interconversion between five- and six-membered heterocycles through single-carbon-atom insertion into the N-N bond of the pyrazole. researchgate.net

Derivatization for Bioconjugation and Probe Development

The functionalization of pyridine and pyrimidine scaffolds is crucial for their application in chemical biology, particularly for creating molecular probes and for bioconjugation. Derivatization allows these core structures to be attached to biomolecules or to act as sensors that report on their environment.

Pyridine derivatives have been extensively developed as small-molecule fluorescent probes. mdpi.comconsensus.app Their fluorescence properties are often sensitive to the local environment, a characteristic known as solvatochromism, which can be exploited for sensing applications. For instance, simple fluorophores based on a pyridine core have been synthesized to act as optical sensors for detecting benzene and fuel adulteration in gasoline through fluorescence quenching. mdpi.comconsensus.app Furthermore, pyridine-based chemosensors have been designed for the detection of toxic heavy metal cations. These probes work by binding to specific metal ions (e.g., Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺), which induces a measurable change in their fluorescence output. mdpi.com The binding is typically facilitated by the nitrogen atoms of the pyridine ring acting as donors. mdpi.com

For bioconjugation, the heterocycle must be derivatized with a reactive handle that can form a stable covalent bond with a biomolecule. Pyridinium 1,2,4-triazines have emerged as highly reactive components for this purpose. They can be functionalized at a late stage to create heterobifunctional probes, which might contain both a reactive group for bioconjugation and a reporter group like a fluorophore. researchgate.net These charged dienes react with strained alkenes like trans-cyclooctenes (TCOs) to produce fluorescent products, enabling fluorogenic labeling of specific targets in living cells. researchgate.net Another common strategy in bioanalysis involves derivatizing biological molecules, such as hydroxysteroids, with pyridine-carboxylate groups (e.g., picolinoyl esters). This modification improves their ionization efficiency and chromatographic behavior, enhancing their detection by techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov

Table 3: Pyridine and Pyrimidine Derivatives for Probes and Bioconjugation This table is interactive. You can sort and filter the data.

Derivative Class Application Target Analyte / Biomolecule Principle of Operation Reference
Pyridine-based fluorophores Optical Sensor Benzene, Gasoline Fluorescence quenching upon interaction with the analyte. mdpi.comconsensus.app
2-Amino-3-cyanopyridine derivative Chemosensor Toxic metal cations (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) Change in fluorescence upon chelation of metal ions by pyridine nitrogens. mdpi.com
Pyridinium 1,2,4-triazines Bioconjugation / Fluorogenic Labeling trans-Cyclooctene (TCO) tagged molecules Inverse-electron-demand Diels-Alder cycloaddition reaction forms a fluorescent product. researchgate.net
Pyridine-carboxylates (e.g., Picolinoyl esters) Bioanalytical Derivatization Hydroxysteroids Enhances ionization efficiency and chromatographic properties for LC-ESI-MS analysis. nih.gov

Structure Activity Relationship Sar Investigations of Pyridine and Pyrimidine Derivatives

Elucidation of Key Structural Motifs for Targeted Biological Activities

The biological activity of pyridine (B92270) and pyrimidine (B1678525) derivatives is profoundly influenced by specific structural motifs that facilitate interactions with biological targets. The pyrimidine ring itself is a fundamental component of natural molecules like thymine (B56734), uracil (B121893), and cytosine, allowing its synthetic derivatives to readily interact with enzymes and other cellular components. researchgate.netnih.gov

For anti-inflammatory activity, particularly the inhibition of cyclooxygenase (COX) enzymes, the pyrimidine core is a critical pharmacophore. rsc.org The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) generation by inhibiting COX-1 and COX-2 enzymes. rsc.org

In the context of anticancer activity, specific substitutions on the pyridine ring have been identified as crucial for enhancing antiproliferative effects. The presence of nitrogen- and oxygen-containing groups such as -OCH3 (methoxy), -OH (hydroxyl), -C=O (carbonyl), and -NH2 (amino) often leads to superior activity against various cancer cell lines. mdpi.comnih.gov For instance, trisubstituted pyrimidines with a free amino group at the 2-position of the ring have been identified as potent bone anabolic agents. nih.gov

Furthermore, the 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) moieties are key structural features for other targeted activities. The two adjacent nitrogen atoms in these motifs confer significant metal-chelating properties, which is a desirable attribute for developing treatments for neurodegenerative diseases like Alzheimer's, where metal dysregulation is implicated. acs.orgnih.gov These motifs are also instrumental in designing dual-binding site inhibitors, for example, for cholinesterases, where they can interact with the enzyme's catalytic and peripheral anionic sites. nih.gov

Positional and Substituent Effects on Biological Potency and Selectivity

The position and nature of substituents on the pyridine and pyrimidine rings are determinant factors for biological potency and selectivity. nih.gov Even minor modifications can lead to significant changes in efficacy.

In the development of anti-inflammatory agents, the type of substituent plays a critical role. SAR studies on pyridodipyrimidine derivatives revealed that compounds with electron-releasing groups, such as pyridine, exhibited better inhibitory effects on edema than those with electron-withdrawing groups. rsc.org Similarly, for polysubstituted pyrimidines, the substitution pattern around the core ring dictates the potency of PGE2 generation inhibition. rsc.org For example, among a series of C-5 unsubstituted analogs, compound 32 was found to be a potent inhibitor of PGE2 generation with an IC50 value of 0.003 µM. rsc.org

Regarding antiproliferative activity, the number and position of methoxy (B1213986) (-OMe) groups on pyridine derivatives correlate with increased potency. mdpi.com Conversely, the introduction of bulky groups or halogen atoms into the structure tends to result in lower antiproliferative activity. nih.gov

In the pursuit of bone anabolic agents, researchers identified that a 2-amino pyrimidine core was essential. nih.gov Starting with a lead compound 5a , which had 2,4,5-trimethoxyphenyl and 4-bromophenyl groups at the 4th and 6th positions respectively, optimization led to compound 18a as the most potent derivative for promoting osteogenesis. nih.gov

The influence of the core heterocycle itself is also evident. When comparing analogous pyridine and pyrimidine derivatives as cholinesterase inhibitors, pyridine derivatives were generally found to be more potent inhibitors of butyrylcholinesterase (BChE), whereas pyrimidine derivatives showed similar or sometimes better inhibition of acetylcholinesterase (AChE). acs.orgnih.gov For instance, the pyrimidine derivative 22 , which features an indole (B1671886) group, was the most potent BChE inhibitor in its series, with a Ki of 99 nM. acs.orgnih.gov

Table 1: Effect of Substituents on Biological Activity of Pyridine and Pyrimidine Derivatives

Compound Core Structure Key Substituents Target Activity Reference
29 Pyridodipyrimidine Electron-releasing groups COX-2 IC50 = 0.25 µM rsc.org
32 Polysubstituted Pyrimidine C-5 Unsubstituted PGE2 Generation IC50 = 0.003 µM rsc.org
18a 2-Amino Pyrimidine Optimized substituents Osteogenesis Potent at 1 pM nih.gov
22 Pyrimidine Diamine Indole group eqBChE Ki = 99 nM acs.orgnih.gov
25 Pyridine Diamine Unsubstituted phenyl ring EeAChE 73% inhibition at 9 µM nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a biological target. For pyridine and pyrimidine derivatives, conformational analysis helps explain how flexibility and spatial arrangement of functional groups influence ligand-target interactions.

A notable example is the design of dual-binding site inhibitors for cholinesterases. nih.gov In this strategy, molecules are engineered to simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This is often achieved by connecting two aromatic groups—one of which can be a 2-aminopyridine or 2-aminopyrimidine moiety—with a flexible aliphatic linker. acs.orgnih.gov

The length and flexibility of this linker are critical. Researchers have experimented with different length linkers, such as those with five or six methylene (B1212753) units, to optimally span the distance between the CAS and PAS within the enzyme's gorge. nih.gov The flexibility of this alkyl chain allows the molecule to adopt the necessary conformation to engage with amino acid residues in both binding pockets. Molecular dynamics simulations have shown that a protonated amine group within the linker is a crucial feature, establishing strong interactions within both the catalytic site and the peripheral region. nih.gov This conformational adaptability afforded by the linker is a key determinant of the inhibitor's potency.

Isosteric and Bioisosteric Replacements in Pyridine and Pyrimidine Derivative Design

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the optimization of a compound's physicochemical and pharmacological properties by substituting one functional group with another that has similar characteristics. This strategy is widely used in the design of pyridine and pyrimidine derivatives to enhance potency, selectivity, or metabolic stability.

In the development of cholinesterase inhibitors, different aromatic groups were placed on one side of a flexible linker to probe the structural requirements for enzyme targeting. nih.gov For example, replacing an unsubstituted phenyl ring with a 3,4,5-trimethoxyphenyl group or an indole group can be considered a bioisosteric modification. acs.orgnih.gov These changes alter the electronic and steric profile of the ligand, influencing its interactions within the enzyme's binding pocket. The observation that the pyrimidine derivative 22 , containing an indole group, was the most potent BChE inhibitor highlights the success of this approach. acs.orgnih.gov

Similarly, modifying a phenyl ring with halogen atoms, such as in compounds 26 (para-fluoro) and 27 (para-chloro), represents another common isosteric replacement strategy. nih.gov While in this specific series the modifications led to a reduction in AChE inhibition compared to the unsubstituted phenyl analog 25 , such substitutions are often explored to improve properties like membrane permeability or to block metabolic pathways. nih.gov These examples underscore how isosteric and bioisosteric thinking is applied to systematically explore the chemical space around a core scaffold.

Scaffold Hopping and Lead Optimization Strategies Based on Pyridine and Pyrimidine Cores

Lead optimization and scaffold hopping are essential strategies for transforming an initial "hit" compound into a viable drug candidate. The pyridine and pyrimidine cores serve as excellent starting points for both approaches.

A clear example of lead optimization is the development of novel bone anabolic agents. nih.gov The investigation began with the tri-substituted pyrimidine 5a as a lead compound. Through systematic structure-activity relationship studies, which involved modifying substituents on the pyrimidine ring, researchers identified that a free amino group at the 2-position was crucial for activity. This led to further structural optimization, culminating in the discovery of compound 18a as the most potent and orally bioavailable derivative in the series, showing efficacy at picomolar concentrations in vitro. nih.gov

The design of dual-binding site cholinesterase inhibitors can also be viewed as a lead optimization strategy. By linking a 2-aminopyrimidine or 2-aminopyridine moiety to another aromatic group via a flexible chain, a new molecular architecture is created that builds upon the known interactions of the individual components. nih.gov This represents a rational approach to enhance potency and introduce multi-target activity.

Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a chemically different but functionally similar scaffold. The development of fused heterocyclic systems like pyridodipyrimidines can be seen as an evolution of the simple pyrimidine scaffold. rsc.orgnih.gov These more complex, rigid structures offer a different conformational presentation of key interacting groups, potentially leading to novel or improved biological activities. rsc.org

Mechanistic and Target Oriented Studies of Pyridine and Pyrimidine Derivative Actions

Molecular Recognition and Binding Mode Analysis

The effectiveness of a drug is fundamentally linked to its ability to recognize and bind to its specific molecular target. Detailed studies have been conducted to understand these interactions for the pyridine (B92270) and pyrimidine (B1678525) derivative 1.

Protein-Ligand Interaction Studies (e.g., Crystallography, NMR)

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, a study on new pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors revealed key interactions. acs.org The pyrimidine moiety of one compound was found to form a π-π interaction with a histidine residue (His438), which also engaged in a hydrogen bond with the amine group of the ligand. nih.gov Furthermore, π-cation and hydrogen bonds were observed between the ligand's protonated amine and other amino acid residues like tyrosine (Tyr332) and proline (Pro285). nih.gov In another case, a pyridine derivative oriented its pyridine ring towards tryptophan (Trp231) and phenylalanine (Phe329) residues. nih.gov

X-ray crystallography and NMR studies are crucial for confirming these predicted binding modes. For example, the crystal structure of a co-crystallized ligand, a cyano-pyridine derivative, within the PIM-1 kinase binding site has been determined, providing a template for designing new inhibitors. rsc.org These techniques have shown that the flexibility of the ligand allows for optimal orientation within the binding pocket, forming critical interactions such as hydrogen bonds and π-π stacking with key amino acid residues. acs.orgnih.gov

Enzyme Inhibition Kinetics and Mechanism of Action

The pyridine and pyrimidine derivatives have been shown to be potent inhibitors of various enzymes implicated in cancer progression. arabjchem.orgresearchgate.net For instance, a series of new pyrimidine and pyridine derivatives were evaluated as cholinesterase inhibitors, with some compounds exhibiting mixed inhibition mechanisms. acs.org This suggests that they can bind to both the free enzyme and the enzyme-substrate complex. acs.org

Kinetic studies have determined the inhibition constants (Ki) for these compounds. For example, the most potent inhibitors of Electrophorus electricus acetylcholinesterase (EeAChE) had Ki values in the nanomolar range, such as 312 ± 108 nM and 426 ± 132 nM for two different derivatives. nih.gov Another pyrimidine derivative was found to be a potent inhibitor of equine butyrylcholinesterase (eqBChE) with a Ki of 99 ± 71 nM. acs.orgnih.gov The type of inhibition (e.g., competitive, uncompetitive, or mixed) provides further insight into the mechanism of action. acs.orgresearchgate.net For instance, one derivative was found to act via an uncompetitive mechanism against EeAChE. acs.orgnih.gov

Receptor Binding and Activation/Antagonism Mechanisms

The interaction of these derivatives extends to various receptors involved in cell signaling. The c-Met receptor tyrosine kinase (RTK), encoded by the MET proto-oncogene, is a target for some pyridine derivatives. arabjchem.org Similarly, the vascular endothelial growth factor receptor (VEGFR) is another crucial target. ekb.eg Several pyrimidine derivatives have been approved as VEGFR-2 inhibitors in cancer therapy. ekb.eg

Molecular docking studies have helped to understand the binding affinity of these compounds to their target receptors. For example, a study on pyrimidine derivatives as potential antiangiogenic agents showed that one compound had a binding energy of -8.116 Kcal/mol with VEGFR-2, indicating a strong interaction. semanticscholar.org The interaction with specific amino acid residues within the receptor's binding cavity, such as the formation of hydrogen bonds, is crucial for their inhibitory activity. semanticscholar.org

Cellular Pathway Modulation by Pyridine and Pyrimidine Derivatives

The therapeutic effects of the pyridine and pyrimidine derivative 1 are a result of their ability to modulate key cellular pathways that control cell growth, survival, and the formation of new blood vessels.

Apoptosis Induction and Cell Cycle Regulation Pathways

A significant mechanism by which these derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and regulating the cell cycle. nih.govresearchgate.net Several studies have shown that these compounds can arrest the cell cycle at different phases, such as the G1 or G2/M phase, preventing cancer cells from proliferating. arabjchem.orgnih.gov

For example, one study found that a pyrido[2,3-d]pyrimidine (B1209978) derivative induced apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis by 58.29-fold compared to untreated cells. nih.govrsc.orgresearchgate.net This compound also caused cell cycle arrest at the G1 phase. nih.govrsc.orgresearchgate.net The induction of apoptosis is often mediated by the activation of caspases, such as caspase-3, and the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. researchgate.net Furthermore, some derivatives have been shown to trigger apoptosis through the intrinsic pathway by increasing the levels of p53, a key tumor suppressor protein. researchgate.net

Compound/DerivativeCell LineEffect on Cell CycleApoptotic EffectReference
Pyrido[2,3-d]pyrimidine derivative 4MCF-7G1 phase arrest58.29-fold increase in apoptosis nih.govrsc.orgresearchgate.net
Coumarin-pyridine hybridMCF-7G2/M phase arrestInduces apoptotic cell death arabjchem.org
Pyrido[2,3-d]pyrimidine derivative 9aPC-3G1 phase arrestTriggers apoptosis researchgate.net
Pyrido[2,3-d]pyrimidine derivative 9bMCF-7G1 phase arrestTriggers apoptosis researchgate.net

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyridine and pyrimidine derivatives have demonstrated potent anti-angiogenic properties. ekb.egmdpi.com They primarily exert this effect by inhibiting key signaling pathways involved in angiogenesis, such as the one mediated by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). ekb.eg

By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. ekb.eg Several pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors, with some exhibiting IC50 values in the nanomolar range. ekb.eg For instance, one compound showed a high inhibitory action against VEGFR-2 with an IC50 of 310 nM. ekb.eg Another derivative exhibited potent inhibitory activity and selectivity against VEGFR-2 with an IC50 value of 1.05 µM. ekb.eg These findings highlight the potential of pyridine and pyrimidine derivatives as effective anti-angiogenic agents in cancer therapy.

Compound/DerivativeTargetIC50 ValueReference
Pyrimidine-endol-3-mercapto hybridVEGFR-2310 nM ekb.eg
4-phenoxy pyrimidine derivativeVEGFR-21.05 µM ekb.eg
Pyrrolo thieno pyrimidine derivative 12VEGFR-20.075 µM ekb.eg

Inflammatory Mediator Modulation

Pyridine and pyrimidine derivatives are recognized for their significant anti-inflammatory properties, which are largely attributed to their ability to modulate key inflammatory mediators. nih.gov These compounds can effectively inhibit the production and activity of various pro-inflammatory molecules, including cytokines, chemokines, and enzymes involved in the inflammatory cascade. nih.govnih.gov

Research has demonstrated that certain pyrimidine analogs can suppress the generation of prostaglandin (B15479496) E2 (PGE2) by inhibiting cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. nih.gov For instance, novel pyridopyrimidine hybrids have been synthesized and shown to be potent and selective inhibitors of COX-2. uni-konstanz.deresearchgate.netnih.gov One such derivative, 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-one, exhibited a higher inhibitory activity against COX-2 than the well-known anti-inflammatory drug celecoxib. uni-konstanz.denih.gov

Furthermore, some pyrimidine derivatives have been found to reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov They can also down-regulate the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The anti-inflammatory effects of these compounds also extend to the modulation of crucial signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov

Studies have also highlighted the ability of pyrimidine derivatives to decrease the gene expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), as well as chemokines. nih.gov For example, specific pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant inhibitory effects on both IL-6 and TNF-α. researchgate.net

Table 1: Modulation of Inflammatory Mediators by Pyridine and Pyrimidine Derivatives

Compound Class Mediator Effect Reference
Pyridopyrimidines COX-2 Inhibition uni-konstanz.denih.gov
Pyrimidine Derivatives Nitric Oxide (NO) Reduction in production nih.govnih.gov
Pyrimidine Derivatives NF-κB Inhibition nih.govnih.gov
Pyrazolo[1,5-a]pyrimidines IL-6, TNF-α Inhibition researchgate.net
Pyrimidine Derivatives Pro-inflammatory Cytokines & Chemokines Decreased gene expression nih.gov

Identification and Validation of Molecular Targets (e.g., Kinases, Enzymes, Receptors)

The therapeutic effects of pyridine and pyrimidine derivatives are intrinsically linked to their interaction with specific molecular targets within the cell. A primary focus of research has been on their ability to target kinases, a class of enzymes that play a critical role in cellular signaling pathways, including those that drive inflammation and cancer. nih.govmdpi.com

Many pyridine and pyrimidine derivatives have been designed as kinase inhibitors. nih.govmdpi.com For instance, pyrazolo[3,4-d]pyrimidines have been identified as potent dual inhibitors of c-Src and Abl kinases, which are involved in cancer progression. mdpi.com Similarly, certain pyrido[2,3-d]pyrimidine derivatives have been evaluated for their inhibitory potential against cyclin-dependent kinases (CDKs) like CDK2 and CDK4, as well as the epidermal growth factor receptor (EGFR) kinase. nih.gov The rationale behind this design is that the pyridine or pyrimidine ring can act as a flat heteroaromatic moiety that fits into the adenine-binding pocket of these kinases. nih.gov

Beyond kinases, cyclooxygenase (COX) enzymes are another major target for the anti-inflammatory actions of these derivatives. nih.govuni-konstanz.denih.gov As mentioned previously, several novel pyridopyrimidine hybrids have been developed as selective COX-2 inhibitors. uni-konstanz.denih.gov Docking studies have been instrumental in confirming the mechanism of action of these compounds, showing how they bind to the active site of the COX-2 enzyme. uni-konstanz.denih.gov

Furthermore, some pyrimidine derivatives have been investigated for their ability to target other enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and a target for antimicrobial and anticancer agents. sifisheriessciences.com Another interesting target is the motor protein kinesin Eg5, which is involved in the formation of the mitotic spindle during cell division. mdpi.com Inhibition of Eg5 by dihydropyrimidinone derivatives can lead to cell cycle arrest and apoptosis, offering a promising avenue for cancer therapy with potentially fewer side effects. mdpi.com

Table 2: Identified Molecular Targets of Pyridine and Pyrimidine Derivatives

Compound Class Molecular Target Therapeutic Area Reference
Pyrazolo[3,4-d]pyrimidines c-Src/Abl Kinases Cancer mdpi.com
Pyrido[2,3-d]pyrimidines EGFR, CDK2, CDK4 Cancer nih.gov
Pyridopyrimidine Hybrids COX-2 Inflammation uni-konstanz.denih.gov
Pyrimidine Derivatives Dihydrofolate Reductase (DHFR) Antimicrobial, Cancer sifisheriessciences.com
Dihydropyrimidinones Kinesin Eg5 Cancer mdpi.com

Resistance Mechanism Studies to Pyridine and Pyrimidine Derivative Interventions

The development of drug resistance is a significant challenge in the clinical use of many therapeutic agents, including pyridine and pyrimidine derivatives, particularly in the context of cancer treatment. nih.govnih.gov Understanding the mechanisms by which resistance emerges is crucial for developing strategies to overcome it.

In the case of kinase inhibitors, a common mechanism of resistance is the acquisition of secondary mutations in the target kinase. nih.gov These mutations can reduce the binding affinity of the drug to the kinase, thereby rendering it less effective. For example, in the context of BCR-ABL inhibitors like imatinib, mutations in the ABL kinase domain are a well-documented cause of clinical resistance. nih.gov Some mutations can stabilize the active conformation of the kinase, making it more difficult for the inhibitor to bind. nih.gov

Another mechanism of resistance can involve the amplification of the gene encoding the target protein, leading to its overproduction and overwhelming the inhibitory effect of the drug. nih.gov

Interestingly, studies on a novel microtubule-destabilizing agent, a pyridine-pyrimidine amide known as D4-9-31, have revealed unique resistance mechanisms. nih.gov In an ovarian cancer cell line that developed resistance to this compound, researchers observed an increase in mitochondrial respiration. nih.gov Importantly, this resistance did not confer cross-resistance to other microtubule-targeting agents like taxanes. nih.gov Sequencing of the resistant cells identified mutations and altered expression of microtubule-associated genes, but not in genes typically associated with resistance to other microtubule drugs. nih.gov This suggests that distinct mechanisms can drive resistance to different classes of pyridine and pyrimidine derivatives. nih.gov

Furthermore, research indicates that the mechanisms driving short-term and long-term drug resistance may differ, highlighting the dynamic nature of resistance development. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Metabolic Stability Profiling

The therapeutic potential of any drug candidate is heavily dependent on its pharmacokinetic properties, which are often assessed through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. For pyridine and pyrimidine derivatives, these studies are crucial for optimizing their drug-like characteristics. sifisheriessciences.comresearchgate.net

In silico and in vitro ADME profiling is a common practice in the development of these compounds. sifisheriessciences.comresearchgate.net Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are often calculated to predict oral bioavailability based on frameworks like Lipinski's Rule of Five. sifisheriessciences.com

Studies on various pyrazolo[3,4-d]pyrimidine derivatives have shown that while some exhibit good passive permeability across membranes, they can also suffer from suboptimal aqueous solubility. mdpi.comresearchgate.net This highlights a common challenge with this class of compounds. To address this, formulation strategies such as the use of prodrugs, nanoparticles, cyclodextrins, and liposomes have been explored. mdpi.com

Metabolic stability is another critical parameter. Research on pyrazolo[3,4-d]pyrimidines has demonstrated that some derivatives possess high metabolic stability, meaning they are resistant to degradation by metabolic enzymes. mdpi.comresearchgate.net This is a desirable characteristic as it can lead to a longer duration of action in the body. For instance, one promising compound from this series showed high metabolic stability and excellent passive permeability across both gastrointestinal and blood-brain barriers. mdpi.comresearchgate.net

The ADME properties of pyridine and pyrimidine derivatives can be fine-tuned through chemical modifications. Structure-activity relationship (SAR) studies are often conducted to understand how different functional groups influence the ADME profile, guiding the design of new analogs with improved pharmacokinetic properties. researchgate.net

Table 3: In Vitro ADME Properties of Selected Pyridine and Pyrimidine Derivatives

Compound Series Key ADME Findings Reference
Pyrazolo[3,4-d]pyrimidines Good passive permeability, suboptimal aqueous solubility, some derivatives show high metabolic stability. mdpi.comresearchgate.net
Pyridine and Pyrimidine Derivatives Can be designed to adhere to Lipinski's Rule of Five for good oral absorption potential. sifisheriessciences.com
Pyridine-Pyrimidine Amide (D4-9-31) Pharmacology suggests it can overcome common resistance mechanisms. nih.gov

Computational and Theoretical Approaches in Pyridine and Pyrimidine Derivative Research

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and reactivity of pyridine (B92270) and pyrimidine (B1678525) derivatives. iiste.orgiiste.orgresearchgate.net These methods provide a detailed picture of electron distribution, molecular orbitals, and other electronic properties that govern the chemical behavior of these compounds.

DFT, with functionals like B3LYP, is widely used to optimize the molecular geometry and calculate various electronic parameters. iiste.orgiiste.orgresearchgate.net Theoretical studies on pyridine and pyrimidine have utilized DFT to investigate how the position of nitrogen atoms affects the electronic and structural properties of the benzene (B151609) ring. iiste.orgiiste.orgresearchgate.net Key calculated parameters include total energies, electronic states, energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potentials, and electron affinities. iiste.orgiiste.orgresearchgate.net These calculations have shown that modifications to the ring structure, such as the introduction of nitrogen atoms, can lead to a decrease in the energy gap, thereby enhancing the electronic properties of the molecule. iiste.orgiiste.orgresearchgate.net

The reactivity of these derivatives can also be predicted through these calculations. For instance, the HOMO and LUMO energies are used to estimate the ionization potential and electron affinity, which are crucial for understanding how a molecule will interact with other species. iiste.org Furthermore, DFT calculations can be employed to determine other reactivity descriptors such as chemical potential, global hardness, softness, and global electrophilicity. iiste.orgiiste.orgresearchgate.net These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Vibrational analysis is another area where quantum chemical calculations are highly valuable. The harmonic vibration frequencies calculated using methods like DFT can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational model and provide a detailed assignment of the vibrational modes. iiste.orgtandfonline.com

Table 1: Calculated Electronic Properties of Pyridine and Pyrimidine using DFT (B3LYP/6-31G(d,p)) This table is for illustrative purposes and the values are representative of those found in theoretical studies.

PropertyPyridinePyrimidine
Total Energy (Hartree)-247.9-263.9
HOMO Energy (eV)-6.7-7.1
LUMO Energy (eV)-0.8-1.2
Energy Gap (eV)5.95.9
Dipole Moment (Debye)2.22.4
Ionization Potential (eV)6.77.1
Electron Affinity (eV)0.81.2

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, like pyridine and pyrimidine derivatives, and their biological targets, typically proteins. tandfonline.comashdin.comnih.gov These methods provide valuable insights into the binding modes, affinities, and the dynamic behavior of the ligand-receptor complexes, which is crucial for drug design and discovery. tandfonline.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ashdin.com For example, docking studies have been performed on pyridine-containing pyrimidine-2-thiol (B7767146) derivatives with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. ashdin.com The results of these studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. ashdin.com Similarly, docking studies on pyrimidine and pyridine derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) have helped in understanding their anticancer activities. tandfonline.comtandfonline.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. nih.govmdpi.com MD simulations can be used to assess the stability of the docked complex and to analyze the conformational changes that occur upon ligand binding. nih.govmdpi.com For instance, MD simulations have been used to validate the docking results of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6). nih.gov These simulations confirmed that polar interactions, particularly electrostatic interactions with key amino acid residues, are crucial for the biological activity of these inhibitors. nih.gov

Table 2: Representative Molecular Docking Results for a Pyridine-Pyrimidine Derivative This table is for illustrative purposes and showcases the type of data generated from docking studies.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
EGFR KinaseCompound 14 (a pyridine derivative)-8.5MET793, LYS745, ASP855
CDK24-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative-9.2LYS33, ASP145, ILE10
COX-24-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol-7.8ARG120, TYR355, SER530

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent derivatives. nih.govjapsonline.com

In the context of pyridine and pyrimidine derivatives, QSAR studies have been successfully applied to various therapeutic targets. nih.govjapsonline.com For instance, a QSAR study was conducted on pyrimidine derivatives as inhibitors of the AXL kinase receptor, an attractive target for cancer therapy. japsonline.com This study utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their inhibitory activity. japsonline.com The resulting QSAR models had good predictive power and the generated contour maps provided valuable insights into the structural requirements for AXL kinase inhibition. japsonline.com

Another example is the QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer. nih.gov In this study, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed. The ANN model showed superior performance in predicting the pharmacological activity of the compounds, indicating the presence of complex and nonlinear relationships between the chemical structure and biological activity. nih.gov

The development of a robust QSAR model typically involves the following steps:

Dataset Preparation: A dataset of compounds with known biological activities is collected and divided into a training set for model development and a test set for model validation. japsonline.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: A statistical method, such as MLR, partial least squares (PLS), or ANN, is used to build a mathematical model that relates the descriptors to the biological activity. nih.govjapsonline.com

Model Validation: The predictive ability of the model is assessed using various statistical parameters and by predicting the activity of the compounds in the test set. nih.govjapsonline.com

De Novo Design and Virtual Screening of Pyridine and Pyrimidine Derivative Libraries

De novo design and virtual screening are powerful computational strategies for the discovery of novel pyridine and pyrimidine derivatives with desired biological activities. These methods leverage the vastness of chemical space to identify promising new drug candidates.

De novo design algorithms build novel molecular structures from scratch, often by assembling small molecular fragments or by modifying existing molecules. These algorithms are guided by a scoring function that evaluates the "fitness" of the generated molecules based on their predicted binding affinity to a target protein or other desired properties. This approach can lead to the discovery of entirely new chemical scaffolds that may not be present in existing compound libraries.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This is typically done using molecular docking, where each compound in the library is docked into the active site of the target protein and scored based on its predicted binding affinity. mdpi.com This approach is much faster and less expensive than high-throughput screening (HTS) of physical compound libraries.

The use of DNA-encoded libraries (DELs) has emerged as a powerful tool for the discovery of new bioactive molecules. nih.gov Pyrimidine is considered a "privileged scaffold" and has been incorporated into DELs to generate large and diverse libraries of compounds. nih.gov These libraries can then be screened against a variety of biological targets to identify new hits. nih.gov For example, a pyrimidine-focused DEL was screened against the BRD4 protein, leading to the identification of compounds with nanomolar inhibitory activities. nih.gov

Cheminformatics and Machine Learning Applications in Derivative Discovery

Cheminformatics and machine learning are rapidly transforming the field of drug discovery, and the study of pyridine and pyrimidine derivatives is no exception. nih.govyoutube.com These computational approaches are used to analyze large datasets of chemical and biological information, identify patterns and relationships, and build predictive models to guide the discovery and optimization of new drug candidates. nih.govyoutube.com

Cheminformatics tools are used to manage, analyze, and visualize chemical data. This includes tasks such as chemical structure representation, database searching, and the calculation of molecular descriptors. These tools are essential for organizing and preparing the data that is used in machine learning models.

Machine learning algorithms can be used for a wide range of tasks in drug discovery, including:

Predicting biological activity: As discussed in the QSAR section, machine learning models can be trained to predict the biological activity of compounds based on their chemical structure. nih.gov

Predicting ADMET properties: Machine learning models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This is crucial for identifying drug candidates with favorable pharmacokinetic and safety profiles.

Virtual screening: Machine learning models can be used to prioritize compounds for experimental testing by predicting their likelihood of being active against a particular target. nih.gov

De novo design: Machine learning models can be used to generate new molecular structures with desired properties.

The increasing availability of large biological datasets, such as the ChEMBL database, has fueled the application of machine learning in drug discovery. nih.gov Deep learning, a subfield of machine learning, has shown particular promise in this area. nih.gov

Prediction of Biological Activity and Selectivity Profiles

Computational methods play a crucial role in predicting the biological activity and selectivity profiles of pyridine and pyrimidine derivatives, enabling a more rational and efficient approach to drug discovery. tandfonline.comresearchgate.netnih.gov

The prediction of biological activity often begins with molecular docking and QSAR studies, as described in previous sections. tandfonline.com These methods can provide an initial assessment of a compound's potential to interact with a specific biological target and can help to prioritize compounds for further investigation. tandfonline.com

Predicting the selectivity of a compound is also of paramount importance, as off-target effects can lead to undesirable side effects. youtube.com Computational methods can be used to predict the binding affinity of a compound against a panel of different proteins, providing a selectivity profile. This can be achieved through large-scale docking studies or by using machine learning models that have been trained on data from broad-based screening assays.

In addition to predicting activity against specific targets, computational methods can also be used to predict broader biological effects. For example, some studies have used computational approaches to predict the antioxidant, anti-diabetic, and anti-Alzheimer's properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netnih.gov These predictions are often based on a combination of molecular descriptors and machine learning models.

The integration of multiple computational approaches, from quantum mechanics to machine learning, provides a powerful toolkit for the modern medicinal chemist. By leveraging these methods, researchers can gain a deeper understanding of the structure-activity relationships of pyridine and pyrimidine derivatives and can more effectively design and discover new drugs with improved efficacy and safety profiles.

Applications of Pyridine and Pyrimidine Derivatives in Chemical Biology and Pre Clinical Research

Development of Chemical Probes for Biological Target Elucidation

Pyridine (B92270) and pyrimidine (B1678525) derivatives are instrumental in the development of chemical probes, which are small molecules designed to selectively interact with biological targets, thereby helping to elucidate their functions. The inherent structural features of these heterocyclic compounds, such as their ability to participate in hydrogen bonding and other non-covalent interactions, make them ideal for designing probes with high affinity and specificity. researchgate.net

For instance, a novel metal-organic framework (MOF) designated as APF-80 has been developed for the structural analysis of nucleophilic compounds, which are often challenging to study. acs.org This framework utilizes a hexaazaphenalene ligand containing both 3-pyridyl and 4-pyridyl groups to capture nucleophilic molecules within its pores through a combination of coordination and hydrogen-bonding interactions. acs.org This innovative approach has enabled the structural determination of various bioactive molecules, including naturally occurring alkaloids and pharmaceutical compounds. acs.org

Pyridine and Pyrimidine Derivatives as Tools for Pathway Interrogation

The ability of pyridine and pyrimidine derivatives to modulate the activity of key proteins makes them valuable tools for interrogating complex biological pathways. By selectively inhibiting or activating specific enzymes or receptors, researchers can dissect signaling cascades and understand their roles in health and disease.

Many of these derivatives function by mimicking endogenous molecules, such as purines, and can thus interact with a variety of biological targets. mdpi.comjrasb.com They are known to modulate the activity of key enzymes like tyrosine kinases, serine/threonine kinases, and reverse transcriptase, as well as act as ligands for various receptors. mdpi.com This broad range of activity allows for the investigation of numerous cellular processes, including cell growth, differentiation, migration, and metabolism. researchgate.net For example, pyrazolo[3,4-d]pyrimidines have been explored for their ability to inhibit various protein kinases, providing insights into the conformation and orientation requirements for binding to the kinase active site. rjptonline.org

Pre-clinical Efficacy Studies in Disease Models (e.g., In Vitro Cancer Cell Lines, Animal Models of Infection, Inflammation)

The therapeutic potential of pyridine and pyrimidine derivatives is extensively evaluated in preclinical studies using both in vitro and in vivo models. These studies are crucial for determining the efficacy and preliminary safety of new compounds before they can be considered for clinical trials.

In Vitro Studies:

Anticancer Activity: A vast number of pyridine and pyrimidine derivatives have been screened for their cytotoxic effects against various cancer cell lines. arabjchem.orgchemijournal.com For example, newly synthesized pyridine and fused pyridine derivatives have been tested against liver (HepG2) and breast (MCF-7) cancer cell lines, with some compounds showing activity comparable to the standard drug 5-fluorouracil. arabjchem.org Similarly, pyrimidine derivatives have been evaluated against a panel of 59 different cancer cell lines, with some showing selectivity towards leukemia cells. chemijournal.com

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is often assessed using cell-based assays. For instance, the ability of pyrimidine derivatives to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells is a common screening method. researchgate.net

Antimicrobial Activity: The effectiveness of these derivatives against various pathogens is tested in vitro. For example, the antibacterial activity of N-alkylated pyridine-based salts has been evaluated against Staphylococcus aureus and Escherichia coli. nih.gov

In Vivo Studies:

Anti-inflammatory Models: The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate the anti-inflammatory activity of pyrimidine-pyridine hybrids. nih.gov

Anticancer Models: The efficacy of pyridine-2-carboxaldehyde thiosemicarbazone derivatives has been assessed in mice with L1210 leukemia. chemijournal.com

Pyridine and Pyrimidine Derivatives in Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic Agents)

The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents, and pyridine and pyrimidine derivatives have emerged as a promising class of compounds. gsconlinepress.comdntb.gov.ua

Antibacterial Agents: Many derivatives have shown significant activity against a range of bacterial strains. For example, some nicotinic acid benzylidene hydrazide derivatives have demonstrated antimicrobial activity comparable to standard drugs like norfloxacin. nih.gov Hybrid compounds of pyrazole (B372694) and pyrimidine have been investigated for their in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.net

Antifungal Agents: Certain pyridine and pyrimidine derivatives have also exhibited potent antifungal properties. nih.gov For instance, some nicotinic acid derivatives have shown activity against Candida albicans and Aspergillus niger. nih.gov

Antiviral Agents: The antiviral potential of these compounds is an active area of research. researchgate.netnih.gov For example, a small library of pyridine and pyrimidine derivatives has been synthesized and evaluated as inhibitors of the influenza virus polymerase PA–PB1 protein-protein interaction. mdpi.com

Antiparasitic Agents: Pyrido[2,3-d]pyrimidines have demonstrated effectiveness against parasites such as Toxoplasma gondii and Pneumocystis carinii. rsc.org

Pyridine and Pyrimidine Derivatives in Anticancer Research

Pyridine and pyrimidine derivatives are a cornerstone of anticancer drug discovery, with many approved drugs containing these core structures. arabjchem.orgnih.govresearchgate.net Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes in cancer cells. arabjchem.orgchemijournal.com

These compounds exert their anticancer activity through various mechanisms, including:

Inhibition of Kinases: Many pyridine and pyrimidine derivatives are designed as inhibitors of protein kinases, which are crucial for cancer cell signaling and proliferation. researchgate.netrsc.org For example, pyrido[2,3-d]pyrimidines have been found to inhibit tyrosine kinases, PI3K, and CDK4/6. rsc.org

Inhibition of DNA and RNA Synthesis: Some derivatives, such as certain pyridine compounds, have been shown to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, thereby halting cell replication. chemijournal.com

Disruption of Tubulin Polymerization: Other pyridine derivatives have been found to inhibit tubulin polymerization, a process essential for cell division. chemijournal.com

Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. gsconlinepress.com For instance, some thieno[2,3-d] pyrimidine derivatives trigger apoptosis by activating caspases 3 and 7. gsconlinepress.com

Table 1: Examples of Pyridine and Pyrimidine Derivatives in Preclinical Anticancer Research

Compound Class Cancer Model Key Findings
Pyridine and fused pyridine derivatives Liver (HepG2) and breast (MCF-7) cancer cell lines Exhibited significant anti-tumor activity, with some compounds comparable to 5-fluorouracil. arabjchem.org
Pyridine-2-carboxaldehyde thiosemicarbazone derivatives L1210 leukemia in mice Demonstrated anti-neoplastic effects. chemijournal.com
Thieno[2,3-d]pyrimidine derivatives Liver (HepG2) and breast (MCF-7) cancer cell lines Showed potent cytotoxic activity and induced apoptosis. gsconlinepress.com
Pyrido[2,3-d]pyrimidine (B1209978) derivatives Various cancer cell lines Acted as inhibitors of multiple kinases, including tyrosine kinases, PI3K, and CDK4/6. rsc.org
Pyrazole and pyrazolo[1,5-a] pyrimidine derivatives MCF-7, A549, HepG2, and Caco2 cell lines Caused G0-G1 stage cell-cycle arrest and inhibited CDK2/cyclin A2 enzyme. arabjchem.org

Pyridine and Pyrimidine Derivatives in Anti-inflammatory and Immunomodulatory Research

Pyridine and pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. nih.govresearchgate.netnih.gov Several pyrimidine-based drugs, such as afloqualone, proquazone, and epirizole, are already in clinical use for their anti-inflammatory properties. nih.gov

The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory pathways and mediators. nih.gov For example, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govmdpi.com Others have been found to suppress the production of nitric oxide and other inflammatory cytokines. nih.gov

Recent research has focused on developing novel derivatives with improved efficacy and safety profiles. For instance, new pyrimidine-pyridine hybrids have been synthesized and shown to be potent anti-inflammatory agents in both in vitro and in vivo models. nih.gov

Pyridine and Pyrimidine Derivatives in Other Therapeutic Areas (e.g., CNS disorders, Metabolic Diseases)

The therapeutic applications of pyridine and pyrimidine derivatives extend beyond cancer and inflammation. nih.govnih.gov

Central Nervous System (CNS) Disorders: Pyrimidine-containing compounds have been designed as potent agents for treating various CNS disorders. eurekaselect.com They have been investigated as 5-HT receptor agonists/antagonists, adenosine (B11128) receptor agonists/antagonists, and anticonvulsant agents. eurekaselect.com The pyridine scaffold is also present in several commercially available drugs for CNS conditions, such as tacrine (B349632) for Alzheimer's disease. nih.gov

Metabolic Diseases: Pyrimidine derivatives have shown promise in the management of metabolic disorders. gsconlinepress.comresearchgate.net For example, they have applications in treating hyperthyroidism and hyperlipidemia. researchgate.net Some pyridine derivatives also exhibit antidiabetic properties. researchgate.net

Emerging Research Directions and Future Perspectives for Pyridine and Pyrimidine Derivatives

Integration with Advanced Delivery Systems

The effectiveness of pyridine (B92270) and pyrimidine (B1678525) derivatives can be significantly enhanced by integrating them with advanced drug delivery systems. These systems aim to improve the solubility, stability, and bioavailability of the compounds, while also enabling targeted delivery to specific cells or tissues.

One promising approach involves the use of protein-based carriers for encapsulation. mdpi.com Proteins, with their unique functional properties like amphiphilic behavior and gel-forming ability, are ideal for encapsulating both hydrophilic and lipophilic bioactive compounds. mdpi.com For instance, animal-derived proteins such as whey and casein are effective in stabilizing lipophilic compounds, while plant-based proteins like soy and pea protein show a greater affinity for hydrophilic molecules. mdpi.com Techniques such as spray drying, complex coacervation, nanoemulsions, and electrospinning are being explored to create these protein-based delivery systems. mdpi.com

Another area of investigation is the development of stimuli-responsive delivery systems. These systems are designed to release their therapeutic payload in response to specific triggers in the target environment, such as changes in pH or the presence of certain enzymes. This approach can lead to more precise drug delivery and reduced off-target effects.

Multitargeting Approaches with Pyridine and Pyrimidine Derivative Scaffolds

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in multitargeting approaches, where a single molecule is designed to interact with several targets simultaneously. nih.govuniroma1.it Pyridine and pyrimidine scaffolds are well-suited for this strategy due to their ability to be readily modified with various functional groups, allowing for the creation of compounds with diverse pharmacological profiles. uniroma1.itacs.org

A notable example is the development of dual-binding site inhibitors of cholinesterases for Alzheimer's disease. nih.govuniroma1.it Researchers have designed pyridine and pyrimidine diamine derivatives that can interact with both the catalytic and peripheral anionic sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govuniroma1.it Some of these compounds have shown potent inhibitory activity in the nanomolar range. nih.govuniroma1.it Furthermore, the incorporation of phenolic or catecholic rings can confer additional properties such as metal chelation and antioxidant activity, which are also relevant to the pathology of Alzheimer's disease. nih.govacs.org

The ability of these hybrid compounds to address multiple disease-related factors offers a promising strategy for developing more effective therapies and overcoming drug resistance.

Phenotypic Screening and Target Deconvolution with Novel Derivatives

Phenotypic screening, which assesses the effect of a compound on a cell or organism's phenotype, has re-emerged as a powerful tool in drug discovery. technologynetworks.complengegen.com Unlike target-based screening, which focuses on a specific molecular target, phenotypic screening allows for the unbiased discovery of compounds with novel mechanisms of action. technologynetworks.complengegen.com This approach is particularly valuable for identifying first-in-class drugs. plengegen.com

Once a "hit" compound is identified through a phenotypic screen, the next critical step is target deconvolution – identifying the specific molecular target or targets responsible for the observed phenotype. technologynetworks.com This can be a challenging process, but various methodologies are being developed to facilitate it.

The use of compound libraries containing novel pyridine and pyrimidine derivatives in phenotypic screens can lead to the discovery of molecules with unique biological activities. The structural versatility of these scaffolds allows for the creation of diverse libraries for screening against various disease models.

Sustainable and Scalable Synthesis of Pyridine and Pyrimidine Derivatives

The increasing focus on environmental sustainability has driven the development of green chemistry approaches for the synthesis of pyridine and pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com Traditional synthetic methods often rely on hazardous solvents and reagents, generating significant waste. rasayanjournal.co.in

Modern, eco-friendly techniques aim to overcome these limitations by employing methods such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.innih.govacs.org

Multicomponent reactions: These reactions combine three or more reactants in a single step, leading to higher efficiency and reduced waste. rasayanjournal.co.in

Solvent-free and solid-state reactions: Techniques like grindstone chemistry and ball milling eliminate or reduce the need for harmful solvents. rasayanjournal.co.inresearchgate.net

Use of green catalysts: Employing reusable and non-toxic catalysts can further enhance the sustainability of the synthesis. acs.org

These green chemistry approaches not only minimize the environmental impact but can also offer economic benefits through higher yields and simplified purification processes. rasayanjournal.co.in

Computational Design of Next-Generation Pyridine and Pyrimidine Derivatives

Computational methods play an increasingly vital role in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.govrsc.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are used to predict the biological activity of compounds and understand their interactions with target proteins. nih.govrsc.orgtandfonline.com

For example, 3D-QSAR studies have been used to develop models that can predict the inhibitory activity of pyrimidine-based compounds against targets like focal adhesion kinase (FAK), a protein implicated in cancer. rsc.org These models, combined with molecular docking simulations, can help in designing new derivatives with improved potency and selectivity. rsc.org

Computational tools are also employed for virtual screening of large compound databases to identify potential new drug candidates. nih.gov Furthermore, these methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules, aiding in the selection of candidates with favorable pharmacokinetic profiles. researchgate.net

Opportunities for Pyridine and Pyrimidine Derivatives in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect a significant portion of the world's population, yet research and development of new treatments for these diseases are often underfunded. Pyridine and pyrimidine derivatives represent a promising avenue for discovering new therapies for NTDs.

For instance, hybrids of pyridine and pyrimidine have shown potential as antimalarial agents. By targeting multiple pathways within the malaria parasite, these compounds may help to overcome the growing problem of drug resistance. Molecular docking and virtual screening are being used to expedite the identification of novel pyridine and pyrimidine hybrids with enhanced antimalarial activity.

The versatility of these scaffolds makes them attractive for exploring treatments for a range of other NTDs as well.

Challenges and Future Outlook in Translating Research Findings to Advanced Pre-clinical Candidates

Despite the significant promise of pyridine and pyrimidine derivatives, several challenges remain in translating research findings into advanced pre-clinical and clinical candidates.

One major hurdle is optimizing the pharmacokinetic and toxicological properties of these compounds. While a molecule may show high potency in vitro, it may have poor absorption, be rapidly metabolized, or exhibit off-target toxicity in vivo. researchgate.net

Another challenge lies in the complexity of the diseases being targeted. For multifactorial diseases, a single-target approach may not be sufficient, highlighting the importance of multitargeting strategies. nih.govuniroma1.it

The development of robust and predictive preclinical models is also crucial for accurately assessing the efficacy and safety of new drug candidates.

Looking forward, a multidisciplinary approach that integrates computational design, sustainable synthesis, advanced screening techniques, and a deep understanding of disease biology will be essential for realizing the full therapeutic potential of pyridine and pyrimidine derivatives. Continued innovation in these areas will undoubtedly lead to the development of new and effective medicines for a wide range of human diseases.

Q & A

Q. How can researchers optimize the synthesis of pyridine-pyrimidine derivatives to improve yields and scalability?

Methodological Answer:

  • Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and enhances yields (up to 90%) by enabling uniform heating .
  • Brønsted-acidic ionic liquids (e.g., 1 mmol catalyst at 60°C under solvent-free conditions) act as dual solvent-catalysts, achieving gram-scale synthesis with minimal purification .
  • Multi-step protocols involving piperidine rings or chlorinated pyridines require precise control of temperature and solvent polarity to avoid side reactions .

Q. What analytical techniques are critical for characterizing pyridine-pyrimidine derivatives?

Methodological Answer:

  • 1H/13C NMR identifies substituent positions (e.g., distinguishing pyridine vs. pyrimidine ring protons) and confirms cyclization .
  • IR spectroscopy detects functional groups (e.g., C=O at 1688 cm⁻¹, CN at 2214 cm⁻¹) and monitors reaction progress .
  • Mass spectrometry validates molecular ions (e.g., m/z = 91 for pyridinone derivatives) and fragmentation patterns .

Q. How does thermal stability influence experimental design for these derivatives?

Methodological Answer:

  • Thermogravimetric analysis (TGA) reveals weight loss patterns (e.g., 100% to ~40% at 350°C), guiding solvent selection and storage conditions .
  • Derivatives with piperazine moieties show stability up to 300°C, making them suitable for high-temperature applications like catalysis .

Q. What initial biological screening approaches are recommended for pyridine-pyrimidine derivatives?

Methodological Answer:

  • In vitro cytotoxicity assays (e.g., MTT on MCF-7 or HepG2 cells) prioritize compounds with IC₅₀ < 10 μM .
  • COX-2 selectivity indices (COX-1 IC₅₀/COX-2 IC₅₀) evaluate anti-inflammatory potential, with values >2 indicating therapeutic promise .

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer:

  • Comparative 13C NMR analysis distinguishes amidic carbonyls (162–166 ppm) from pyridine-related carbonyls (188–199 ppm) .
  • 2D NMR techniques (e.g., HSQC, HMBC) resolve overlapping signals in fused-ring systems like pyrido[2,3-d]pyrimidines .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies on pyrimidine derivatives for anti-inflammatory activity?

Methodological Answer:

  • Introduce electron-releasing groups (e.g., 4-methoxyphenyl) at position-7 of pyrrolo[2,3-d]pyrimidines to enhance COX-2 inhibition (IC₅₀ = 1.92–2.76 μM) .
  • Replace sulfur with oxygen in fused scaffolds (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidine) to boost potency by 400-fold in multidrug-resistant cancer models .

Q. What challenges arise in multi-step synthesis of complex derivatives (e.g., pyrido-pyrimidine hybrids)?

Methodological Answer:

  • Regioselectivity issues in cyclization steps require optimized catalysts (e.g., KOH in acetone for pyridine derivative 6) .
  • Protecting groups (e.g., acetyl for amino groups) prevent undesired side reactions during halogenation or alkylation .

Q. What mechanisms underlie enzyme inhibition by these derivatives (e.g., PDE4B or FGFR)?

Methodological Answer:

  • Molecular docking identifies hydrogen bonds between catechol moieties and PDE4B residues (e.g., THR345), correlating with IC₅₀ = 15 nM .
  • Fluorine substitution in pyrrolo[2,3-b]pyridines enhances FGFR binding via hydrophobic interactions and reduced metabolic clearance .

Q. How to validate computational models (e.g., DFT, QSAR) with experimental data?

Methodological Answer:

  • Compare HOMO-LUMO gaps (DFT) with electrochemical data (e.g., cyclic voltammetry) to predict redox stability .
  • Use QSAR models incorporating ClogP and polar surface area to optimize bioavailability for CNS-targeted derivatives .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize cell line models (e.g., MCF-7/ADR-res for multidrug resistance) and assay conditions (e.g., 48-h exposure) .
  • Replicate key findings (e.g., COX-2 suppression) using orthogonal methods like ELISA and Western blotting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.